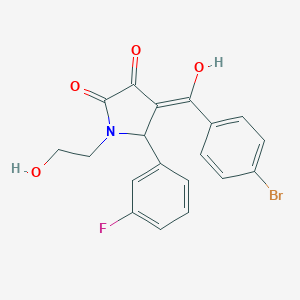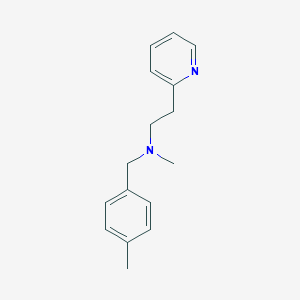
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has been widely studied for its potential applications in the field of dentistry. CPP-ACP is a casein phosphopeptide that has been found to have a high affinity for calcium and phosphate ions, which are essential for the formation of healthy teeth and bones. In
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of beneficial effects on oral health, including the prevention of dental caries, the remineralization of enamel, and the reduction of tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been investigated for its potential use in the treatment of osteoporosis, as it has been found to promote bone mineralization and increase bone density.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is based on its ability to bind to calcium and phosphate ions in the saliva and oral fluids. This binding process results in the formation of a stable complex that can be absorbed by the tooth enamel and dentin. Once absorbed, N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that can be used to repair damaged enamel.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been found to have a number of beneficial biochemical and physiological effects on oral health. It has been shown to increase the mineral content of dental plaque, reduce the acidity of oral fluids, and inhibit the growth of cariogenic bacteria. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been found to promote the formation of new bone tissue, increase bone density, and improve bone strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its ability to promote the remineralization of tooth enamel and dentin, which can help to prevent dental caries and reduce tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP research. One area of interest is the development of new formulations and delivery systems that can improve the effectiveness and stability of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP. Another area of research is the investigation of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP's potential use in the treatment of other bone-related disorders, such as osteogenesis imperfecta and osteoarthritis. Finally, there is a growing interest in the use of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP in combination with other therapeutic agents, such as antibacterial agents and fluoride, to enhance its effectiveness in preventing dental caries and promoting oral health.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the synthesis of the peptide in solution using a combination of protected amino acids and coupling reagents. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
Fórmula molecular |
C22H26ClN3O |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+ |
Clave InChI |
LYKLYIQPLLVGDC-RMKNXTFCSA-N |
SMILES isomérico |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)